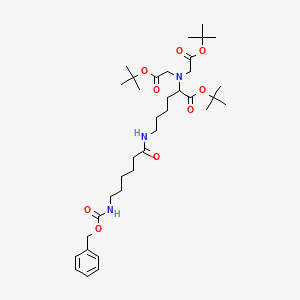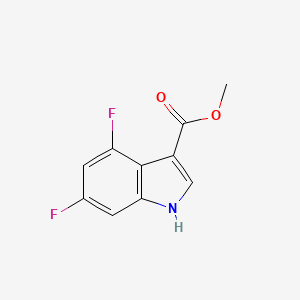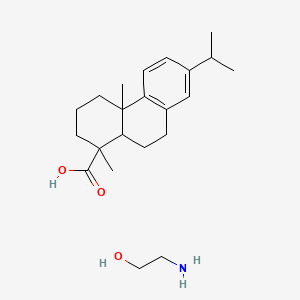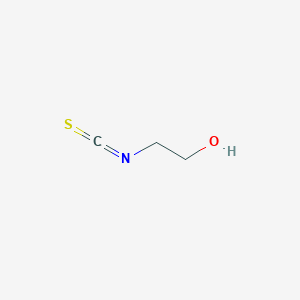
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves several steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, amino acids, and peptides . The reaction typically occurs under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . The catalyst can be easily separated and reused, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its stability under acidic and basic conditions, which makes it suitable for a wide range of chemical transformations . Common reagents used in these reactions include oxalyl chloride, which is used for the mild deprotection of the N-Boc group . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester has numerous applications in scientific research. It is widely used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it is used in the synthesis of peptides and other biologically active compounds . The compound’s stability and reactivity make it a valuable tool for various industrial applications, including the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves the protection and deprotection of functional groups. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The deprotection process typically involves the use of strong acids, such as trifluoroacetic acid (TFA), which cleaves the Boc group and releases the free amine . This mechanism is crucial for the synthesis of complex molecules, including peptides and other biologically active compounds.
Comparison with Similar Compounds
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester is similar to other protecting groups used in organic synthesis, such as phenylmethoxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) . it offers unique advantages, including greater stability under a wide range of conditions and ease of removal . Similar compounds include this compound itself and other derivatives used in pharmaceutical testing .
Properties
Molecular Formula |
C36H59N3O9 |
|---|---|
Molecular Weight |
677.9 g/mol |
IUPAC Name |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate |
InChI |
InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44) |
InChI Key |
RFUUSLGZROGYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
![Butanoic acid, 2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester,[1S-[1a,3a,7b,8b(2S*,4S*),8ab]]-](/img/structure/B15125372.png)
![4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one](/img/structure/B15125379.png)

![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)



